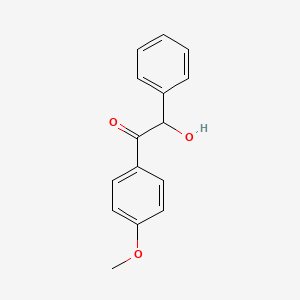
4-Methoxybenzoin
概述
描述
4-Methoxybenzoin is an organic compound characterized by the presence of a methoxy group attached to the benzoin structure. It is a white crystalline solid with the molecular formula C14H12O3. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxybenzoin can be synthesized through several methods, with the most common being the benzoin condensation reaction. This reaction involves the condensation of 4-methoxybenzaldehyde in the presence of a cyanide catalyst, typically potassium cyanide, under basic conditions. The reaction proceeds as follows:
2C8H8O2KCN, EtOHC14H12O3+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
化学反应分析
Types of Reactions: 4-Methoxybenzoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methoxybenzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of this compound can yield 4-methoxybenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzoin structure.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 4-Methoxybenzil.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted benzoin derivatives depending on the electrophile used.
科学研究应用
4-Methoxybenzoin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism by which 4-methoxybenzoin exerts its effects depends on the specific reaction or application. In oxidation reactions, the methoxy group can stabilize the intermediate species, facilitating the formation of the oxidized product. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions.
相似化合物的比较
Benzoin: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxybenzaldehyde: Precursor to 4-methoxybenzoin, with different reactivity due to the aldehyde functional group.
4-Methoxybenzil: Oxidized form of this compound, used in different chemical contexts.
Uniqueness: this compound’s unique combination of the benzoin structure with a methoxy group allows for a distinct set of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSFIFPJPUEHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274406 | |
| Record name | 4-METHOXYBENZOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-17-5 | |
| Record name | 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 26659 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC26659 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHOXYBENZOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methoxybenzoin synthesized?
A1: this compound can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and 4-methoxybenzaldehyde in the presence of potassium cyanide as a catalyst in an aqueous ethanolic solution. [, ] Alternatively, it can be prepared through a "reversion" procedure involving the reduction of 4'-methoxybenzoin. []
Q2: What is the significance of the optical resolution of this compound?
A2: Resolving (±)-4-Methoxybenzoin into its optically active enantiomers is crucial for understanding its biological and chemical properties. This resolution has been achieved through fractional crystallization of the quinidine salt of its hydrogen phthalate ester. [] This separation allows for the study of each enantiomer's specific interactions and effects, potentially leading to the development of more selective and potent pharmaceutical compounds.
Q3: What are some applications of this compound in organic synthesis?
A3: this compound serves as a valuable starting material in various organic syntheses. For instance, it acts as a precursor in synthesizing 5,6-diaryl-1,2,4-triazines. [] These heterocyclic compounds hold significant interest due to their diverse biological activities and potential pharmaceutical applications. Further modifications and derivatizations of this compound allow access to a broader range of structurally diverse compounds for further investigation.
Q4: Are there any studies on the antimicrobial activity of compounds derived from this compound?
A4: Yes, recent research has focused on synthesizing and characterizing new imidazole derivatives from this compound. These studies involved preparing 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole derivatives and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. [] The findings suggested that these compounds could be promising candidates for developing more potent antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

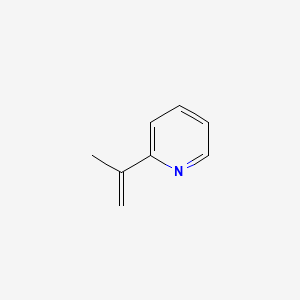
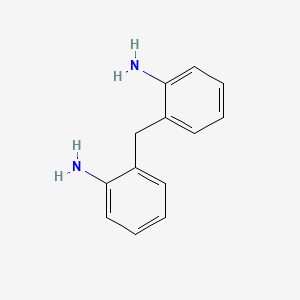
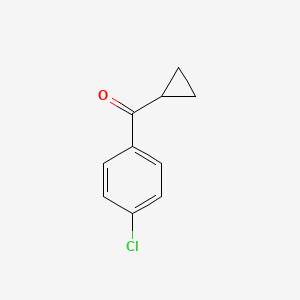
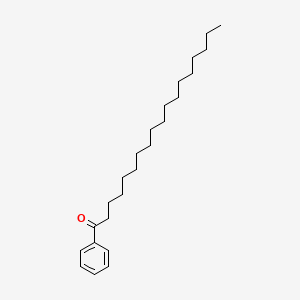
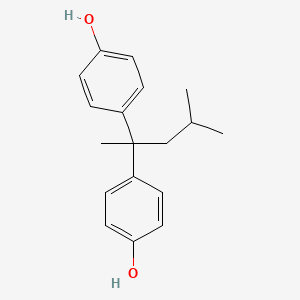
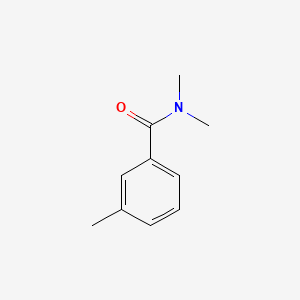
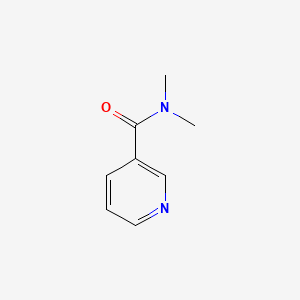


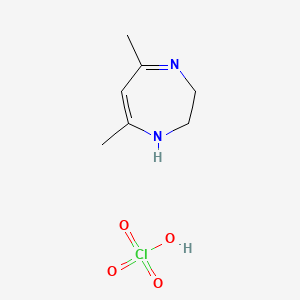


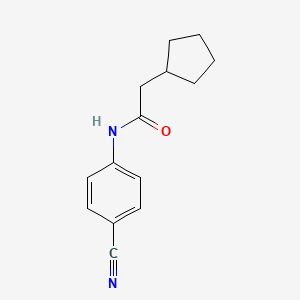
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)
